molecular formula C12H16ClNO B2370064 2-chloro-N-(2-phenylpropyl)propanamide CAS No. 793679-04-6

2-chloro-N-(2-phenylpropyl)propanamide

Cat. No.: B2370064
CAS No.: 793679-04-6
M. Wt: 225.72
InChI Key: DNKIAYZEDJPQEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylpropyl)propanamide typically involves the reaction of 2-phenylpropylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

C9H11N+C3H5ClOC12H16ClNO+HCl\text{C}_9\text{H}_{11}\text{N} + \text{C}_3\text{H}_5\text{ClO} \rightarrow \text{C}_{12}\text{H}_{16}\text{ClNO} + \text{HCl} C9​H11​N+C3​H5​ClO→C12​H16​ClNO+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenylpropyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The phenyl group can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted amides.

    Reduction: Formation of 2-chloro-N-(2-phenylpropyl)amine.

    Oxidation: Formation of phenylpropanoic acid derivatives.

Scientific Research Applications

2-chloro-N-(2-phenylpropyl)propanamide is used in various scientific research applications, including:

    Proteomics Research: As a specialty product for studying protein interactions and functions.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.

    Biological Studies: Investigating the biological activity and effects of the compound on different cell lines.

    Industrial Applications: Potential use in the synthesis of other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound can interact with proteins and enzymes, affecting their function and activity. The exact molecular pathways and targets are still under investigation, but it is believed to modulate protein-protein interactions and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylpropanamide: Similar structure but lacks the 2-phenylpropyl group.

    2-chloro-N-(p-tolyl)propanamide: Similar structure with a p-tolyl group instead of the phenylpropyl group.

Uniqueness

2-chloro-N-(2-phenylpropyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-phenylpropyl group enhances its interaction with certain proteins and enzymes, making it valuable for proteomics research .

Properties

IUPAC Name

2-chloro-N-(2-phenylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(8-14-12(15)10(2)13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKIAYZEDJPQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C)Cl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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